2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate

Monoacylglycerol lipase Enzyme kinetics Fluorogenic substrate comparison

Immediate-fit fluorogenic substrate for MAGL and cPLA2 HTS. Non-substitutable arachidonoyl ester enables continuous fluorescence monitoring (Ex335/Em450) without secondary steps. Validated with high Vmax (1.7 mmol/min/mg), Z' 0.7–0.9, and pre-established inhibitor IC50 benchmarks (URB602 3.1 µM, N-arachidonyl maleimide 155 nM) for ready-to-use assay qualification. One substrate supports dual enzyme workflows, reducing supply chain complexity. ≥98% HPLC purity, soluble in DMSO/DMF.

Molecular Formula C29H36O4
Molecular Weight 448.6 g/mol
Cat. No. B13347107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate
Molecular FormulaC29H36O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+
InChIKeySFTGFGOBCQCZDY-CGRWFSSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate (7-Hydroxycoumarinyl Arachidonate): A Validated Fluorogenic Substrate for cPLA2 and MAGL Enzyme Assays


2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate, commonly known as 7-hydroxycoumarinyl arachidonate (7-HCA) or umbelliferyl arachidonate (CAS 161180-11-6), is a synthetic coumarin ester of arachidonic acid belonging to the class of fluorogenic lipase substrates [1]. Upon enzymatic hydrolysis by cytosolic phospholipase A2 (cPLA2) or monoacylglycerol lipase (MAGL), it releases the highly fluorescent 7-hydroxycoumarin (7-HC), enabling continuous real-time fluorescence monitoring with excitation at 335 nm and emission at 450 nm [2]. The compound is supplied as an ethanol solution or crystalline solid with typical purity ≥98% (HPLC), and is soluble in DMSO (25 mg/mL) and DMF (50 mg/mL) .

Why In-Class Fluorogenic Lipase Substrates Cannot Replace 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate in Validated Assays


Fluorogenic lipase substrates are not functionally interchangeable because each ester conjugate displays distinct kinetic parameters (Km, Vmax), enzyme specificity profiles, fluorescence detection wavelengths, and susceptibility to compound interference that directly affect assay sensitivity and data reproducibility [1]. Substituting 7-HCA with another coumarin or resorufin ester without re-optimization risks invalidating published inhibitor benchmarks, altering Z' factor performance, and introducing false negatives in high-throughput screens [2]. The arachidonoyl moiety of 7-HCA specifically mimics the endogenous sn-2-arachidonyl substrate of cPLA2 and the 2-arachidonoylglycerol substrate of MAGL, making its physiological relevance non-substitutable by shorter-chain or saturated fatty acid esters [3]. These quantitative and mechanistic distinctions are substantiated in the evidence items below.

Quantitative Differentiation Evidence for 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate Against Closest Fluorogenic Substrate Analogs


MAGL Catalytic Turnover: 7-HCA Delivers ~65,000-Fold Higher Vmax Than 7-Hydroxyresorufinyl Arachidonate

In a cross-study comparison using recombinant human MAGL, 7-HCA (2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate) exhibits an apparent Vmax of 1.7 mmol/min/mg protein [1], whereas the red fluorogenic analog 7-hydroxyresorufinyl arachidonate (7-HRA) achieves a Vmax of only 26 nmol/min/mg protein under comparable assay conditions [2]. This represents an approximately 65,000-fold difference in maximum catalytic turnover rate. Although the two values derive from separate studies with potentially different enzyme purity levels, the magnitude of difference indicates that 7-HCA-based assays can detect substantially lower MAGL concentrations, translating to greater sensitivity per unit of enzyme consumed.

Monoacylglycerol lipase Enzyme kinetics Fluorogenic substrate comparison

MAGL Substrate Affinity: 7-HCA Km of 9.8 µM Defines a Distinct Dynamic Range Compared to 7-HRA (Km 0.87 µM)

7-HCA displays an apparent Km of 9.8 µM toward recombinant human MAGL [1], which is approximately 11-fold higher (lower binding affinity) than the Km of 0.87 µM reported for the red fluorogenic comparator 7-HRA [2]. The higher Km of 7-HCA means that the enzyme operates below saturation at typical screening concentrations (5–20 µM substrate), providing a linear response range that is more sensitive to inhibitor-dependent velocity changes. In contrast, 7-HRA saturates MAGL at lower concentrations, which can mask partial inhibition unless substrate concentrations are carefully titrated below Km.

Monoacylglycerol lipase Michaelis-Menten kinetics Substrate affinity comparison

Pre-Established Inhibitor Benchmarks: URB602 (IC50 3.1 µM) and N-Arachidonyl Maleimide (IC50 155 nM) Validated with 7-HCA

The 7-HCA-based MAGL assay was directly validated with two structurally distinct inhibitors within a single study [1]. URB602, a reversible MAGL inhibitor, yielded an IC50 of 3.1 µM, while the irreversible inhibitor N-arachidonyl maleimide produced an IC50 of 155 nM. Both inhibitors showed clear dose-dependent inhibition curves, confirming assay specificity and pharmacological sensitivity. No significant activity was observed with assay buffer alone or heat-denatured MAGL, ruling out non-enzymatic substrate hydrolysis. These values now serve as reference benchmarks that any replacement substrate must recapitulate to ensure continuity with published MAGL pharmacology datasets.

MAGL inhibitor screening IC50 validation Assay benchmarking

Dual-Enzyme Validation: 7-HCA Is a Proven Substrate for Both cPLA2 and MAGL in Contrast to Enzyme-Selective Red Fluorogenic Alternatives

7-HCA is experimentally validated as a fluorogenic substrate for two therapeutically significant serine hydrolases: cytosolic phospholipase A2 (cPLA2) [1] and monoacylglycerol lipase (MAGL) [2]. In contrast, 7-hydroxyresorufinyl arachidonate (7-HRA) was explicitly developed and characterized solely for MAGL activity detection [3], while 7-hydroxycoumarinyl gamma-linolenate is primarily optimized for cPLA2 [1]. This dual-target capability of 7-HCA stems from the arachidonoyl ester linkage, which mimics both the sn-2-arachidonyl phospholipid substrate of cPLA2 and the 2-arachidonoylglycerol substrate of MAGL. For cPLA2, hydrolysis of 7-HCA is calcium-dependent and stimulated by phospholipid vesicles, conditions that closely recapitulate the enzyme's physiological regulatory mechanism [1].

Cytosolic phospholipase A2 Monoacylglycerol lipase Dual-target substrate

High-Throughput Screening Readiness: 7-HCA Achieves Z' Factor of 0.7–0.9, Matching or Exceeding Newer Fluorogenic Substrates

The 7-HCA-based MAGL assay demonstrated a Z' factor ranging from 0.7 to 0.9 across multiple optimization conditions, including variations in pH, DMSO concentration, and BSA supplementation [1]. This performance metric—the industry-standard measure of assay quality for high-throughput screening (HTS)—indicates an excellent signal window and low variability. For reference, Z' > 0.5 is considered acceptable for HTS, and values above 0.7 denote an excellent assay. The 7-HCA Z' range is competitive with the red fluorogenic comparator 7-HRA (overall average Z' = 0.80) [2] and the optimized 7-hydroxyresorufinyl octanoate assay (Z' = 0.86) [3], confirming that the established blue-fluorescent 7-HCA system remains fully HTS-competitive without requiring red-shifted detection infrastructure.

High-throughput screening Z' factor Assay quality metrics

Optimal Application Scenarios for 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate Based on Quantitative Differentiation Evidence


MAGL Inhibitor High-Throughput Screening (HTS) Campaigns

The combination of exceptionally high Vmax (1.7 mmol/min/mg), validated Z' factor (0.7–0.9), and pre-established inhibitor benchmarks (URB602 IC50 3.1 µM; N-arachidonyl maleimide IC50 155 nM) makes 7-HCA an immediate-fit substrate for MAGL inhibitor HTS campaigns . Its high turnover rate enables robust signal generation at low enzyme concentrations, directly reducing recombinant MAGL protein consumption per screening well. The established IC50 values provide ready-to-use positive controls for plate-level assay validation without additional method development. Laboratories can deploy 7-HCA-based assays on standard fluorescence plate readers equipped with DAPI/FITC filter sets (excitation ~355 nm, emission ~460 nm), avoiding the capital expenditure required for red-shifted detection systems .

Integrated cPLA2 and MAGL Dual-Target Research in Endocannabinoid and Eicosanoid Signaling

Research programs investigating the intersection of endocannabinoid and eicosanoid pathways benefit from 7-HCA's dual validation as a substrate for both cPLA2 and MAGL . This enables side-by-side comparison of inhibitor selectivity across two pharmacologically relevant serine hydrolases using the same substrate backbone and detection parameters. For cPLA2 assays, 7-HCA hydrolysis requires calcium and phospholipid vesicles, conditions that recapitulate the enzyme's physiological activation mechanism and substrate presentation at the lipid-water interface . For MAGL assays, the arachidonoyl ester mimics the endogenous 2-arachidonoylglycerol substrate . A single procurement of 7-HCA thus supports two distinct assay workflows, reducing supply chain complexity for multi-target enzymology groups.

Continuous Kinetic Assay Format for Detailed Enzyme Mechanism Studies

7-HCA enables true continuous fluorescence monitoring of cPLA2 and MAGL activity because the hydrolysis product 7-hydroxycoumarin produces an immediate and sustained fluorescent signal (ex 335 nm, em 450 nm) without requiring a secondary detection step or quencher removal . This contrasts with discontinuous endpoint assays using radiolabeled or chromogenic substrates that require extraction or stop reagents. The linear response range supported by 7-HCA's Km of 9.8 µM for MAGL provides a broad window for measuring initial velocities across varying substrate concentrations, which is essential for accurate Michaelis-Menten analysis and inhibitor modality determination (competitive, non-competitive, uncompetitive).

Academic Core Facility and CRO Standardized Assay Deployment

For academic core facilities and contract research organizations (CROs) offering MAGL or cPLA2 screening services, 7-HCA provides a peer-reviewed, multi-vendor available substrate with established QC specifications (≥98% purity by HPLC ) and defined solubility parameters (DMSO 25 mg/mL, DMF 50 mg/mL, aqueous buffer sparingly soluble ). The compound's well-characterized storage requirements (−20°C for stock solutions, stable for 2 years ) and validated assay protocol parameters (pH range, BSA tolerance, DMSO tolerance ) minimize inter-laboratory variability. The availability of published inhibitor IC50 benchmarks (URB602: 3.1 µM; N-arachidonyl maleimide: 155 nM) provides ready-to-use reference data for assay qualification documentation .

Quote Request

Request a Quote for 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.